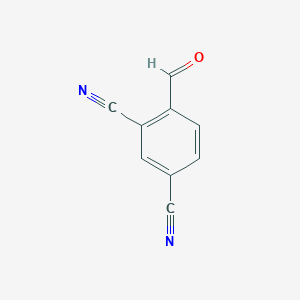
4-Formylisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
4-Formylisophthalonitrile derivatives have been a subject of interest in spectroscopic and structural analyses. For instance, Tereci et al. (2012) studied a novel compound 4-(1-formylnaphthalen-2-yloxy)phthalonitrile, focusing on its molecular structure through techniques like IR, UV-vis, NMR, and X-ray crystallography. They used density functional theory (DFT) and Hartree-Fock methods to interpret structural and spectroscopic data, providing insights into the compound's molecular behavior and interactions (Tereci et al., 2012).
Applications in Textile and Optical Industries
The versatility of 4-formylisophthalonitrile derivatives extends to applications in the textile industry. Yıldırım et al. (2012) synthesized water-soluble metallophthalocyanines derived from 4-formylisophthalonitrile precursors. These novel compounds were applied to cotton fabrics, displaying effective dyeing characteristics and potential for use in optical and catalytic applications, including air-purifying materials for air conditioners (Yıldırım, Sevim & Gül, 2012).
Photodynamic Therapy and Cancer Treatment
In medical research, particularly in cancer treatment, phthalonitrile derivatives are explored for their potential in photodynamic therapy. For example, Demirbaş et al. (2016) synthesized novel metal-free and metal phthalocyanines bearing 1,2,4-triazole groups, starting from a phthalonitrile compound. These derivatives showed promising results as Type II photosensitizers for photodynamic therapy, exhibiting efficient singlet oxygen generation and photodegradation properties (Demirbaş et al., 2016).
Electronic and Electrochemical Applications
4-Formylisophthalonitrile derivatives also find applications in the field of electronics and electrochemistry. For instance, Ceyhan et al. (2007) worked on a novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine. This compound was characterized for its electrochemical properties, showing potential applications in sensing organic solvent vapors (Ceyhan, Altındal, Özkaya, Erbil & Bekaroğlu, 2007).
Antioxidant Properties and Other Applications
The antioxidant properties of phthalocyanine derivatives derived from 4-formylisophthalonitrile are also a significant area of research. Aydin et al. (2017) synthesized tetra substituted phthalocyanines with notable antioxidant capabilities, suggesting their potential use as antioxidant compounds in various applications (Aydin, Alici, Bilgiçli, Yarasir & Arabaci, 2017).
Safety And Hazards
According to the safety data sheet, 4-Formylisophthalonitrile may be toxic in contact with skin and harmful if swallowed or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
Propiedades
IUPAC Name |
4-formylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-2-8(6-12)9(3-7)5-11/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULQIFBKWFPACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylisophthalonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)
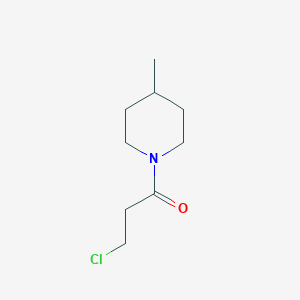
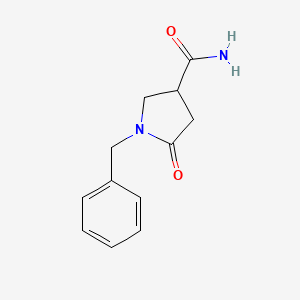
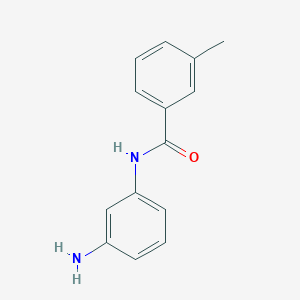
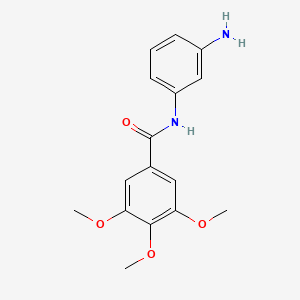
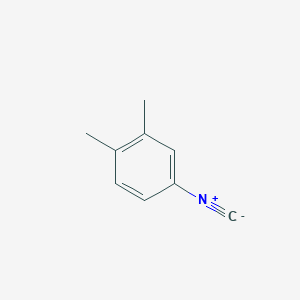
![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
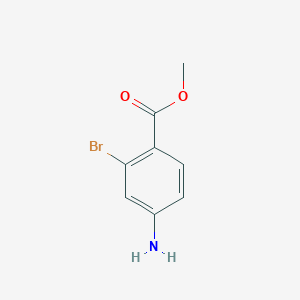
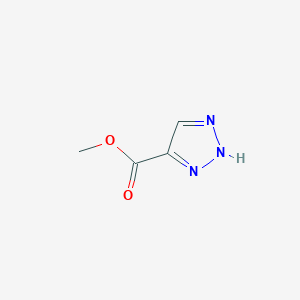

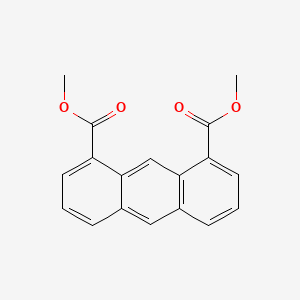
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)